molecular formula C11H14BrN B1374028 3-bromo-N-(cyclopropylmethyl)-4-methylaniline CAS No. 1226261-56-8

3-bromo-N-(cyclopropylmethyl)-4-methylaniline

Cat. No.: B1374028
CAS No.: 1226261-56-8
M. Wt: 240.14 g/mol
InChI Key: YVXYUAPZLIUFFX-UHFFFAOYSA-N
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Description

“3-bromo-N-(cyclopropylmethyl)-4-methylaniline” is a chemical compound with the CAS Number: 245765-58-6 . Its molecular weight is 226.12 .


Synthesis Analysis

The synthesis of similar compounds often involves the use of hydrobromic acid . The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% . Increasing the flow rate resulted in decreased yields .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C10H12BrN/c1-7-9 (11)3-2-4-10 (7)12-8-5-6-8/h2-4,8,12H,5-6H2,1H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 270.12 g/mol . The compound has a topological polar surface area of 38.3 Ų .

Scientific Research Applications

  • Synthesis of Non-Linear Optical Property Derivatives :

    • A study by Rizwan et al. (2021) explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs. These were created using Suzuki cross-coupling reactions, revealing insights into their structural characteristics and non-linear optical properties.
  • Microsomal Metabolism in Drug Synthesis :

    • The study by Boeren et al. (1992) investigated the microsomal metabolism of 2-halogenated 4-methylanilines, including 2-bromo-4-methylaniline. This research is significant in understanding the metabolic pathways and potential drug interactions in pharmaceutical applications.
  • Application in Ergot Alkaloid Synthesis :

    • Incze et al. (2008) described the synthesis of cycloclavine, a member of the clavine alkaloid family, starting from 4-bromo-4-methylaniline. This research contributes to the field of natural product synthesis and pharmacology.
  • Development of Antimicrobial Agents :

    • A study conducted by Doraswamy & Ramana (2013) focused on synthesizing substituted phenyl azetidines using 4-bromo-2-methylaniline. These compounds were evaluated for their potential as antimicrobial agents.
  • Exploration of Kinetic Control in Organic Synthesis :

    • In 2022, Shaaban et al. researched the kinetic control in the synthesis of specific organic compounds involving 4-bromo-4-methylaniline. This study contributes to the field of organic chemistry, particularly in understanding reaction mechanisms and synthetic routes.
  • Investigating Radical Chain Decomposition :

    • Mathew & Warkentin (1988) examined the radical chain decomposition of cyclopropylmethyl (1-hydroxy-1-methylethyl)-diazene, providing insights into the mechanisms of bromine abstraction. This is relevant to the study of radical reactions in organic chemistry.

Safety and Hazards

The safety data sheet for a similar compound, “3-BROMO-N-CYCLOPROPYLBENZENESULPHONAMIDE 98”, suggests avoiding dust formation and breathing mist, gas, or vapors . It also recommends using personal protective equipment and ensuring adequate ventilation .

Properties

IUPAC Name

3-bromo-N-(cyclopropylmethyl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXYUAPZLIUFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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